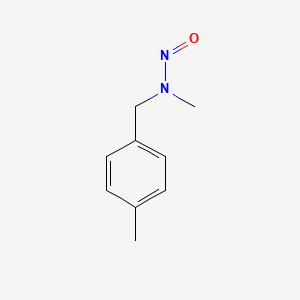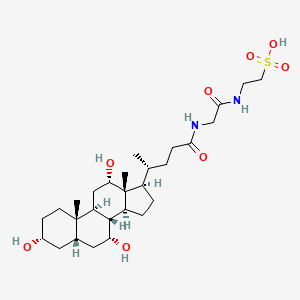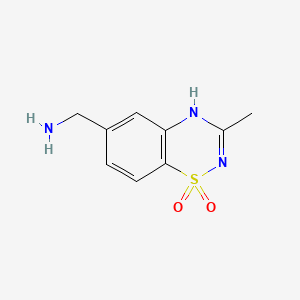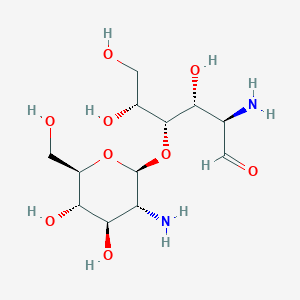
Sélénocyanate de 2-nitrophényle
Vue d'ensemble
Description
2-Nitrophenyl selenocyanate is a chromophoric selenium compound.
Applications De Recherche Scientifique
Étude du mécanisme réactionnel avec les agrégats zinc/thiolate de la métallothionéine
Le sélénocyanate de 2-nitrophényle est utilisé pour étudier le mécanisme de sa réaction avec les agrégats zinc/thiolate de la métallothionéine {svg_1} {svg_2}. La métallothionéine est une protéine riche en cystéine de faible poids moléculaire qui lie divers métaux lourds. La compréhension du mécanisme réactionnel peut fournir des informations sur la manière dont ces protéines détoxifient les métaux lourds et protègent les cellules du stress oxydatif.
Préparation du 2,3-seco-5 alpha-cholestane-2,3-diol
Ce composé est utilisé dans la préparation du 2,3-seco-5 alpha-cholestane-2,3-diol {svg_3} {svg_4}. Cette molécule est un dérivé du cholestérol, un composant essentiel des membranes cellulaires, et la compréhension de sa synthèse peut avoir des implications en biochimie et en médecine.
Préparation du 4-alpha-méthyl-2,3-seco-5 alpha-cholestane-2,3-diol
Le this compound est également utilisé dans la préparation du 4-alpha-méthyl-2,3-seco-5 alpha-cholestane-2,3-diol {svg_5} {svg_6}. Ce composé est un autre dérivé du cholestérol, et sa synthèse peut contribuer à notre compréhension de la biochimie lipidique.
Préparation d'un dérivé 2-nitrophénylsélényle
Ce composé est utilisé dans la préparation d'un dérivé 2-nitrophénylsélényle {svg_7} {svg_8}. Le composé résultant peut être utilisé dans diverses réactions chimiques, ce qui pourrait conduire au développement de nouveaux matériaux ou médicaments.
Préparation du 3-alpha-[(2-nitrophényl)séléno]androst-1,5-diène-17 bêta-ol
Le this compound est utilisé dans la préparation du 3-alpha-[(2-nitrophényl)séléno]androst-1,5-diène-17 bêta-ol {svg_9} {svg_10}. Ce composé est un dérivé stéroïde, et sa synthèse peut contribuer au domaine de la chimie médicinale, en particulier au développement de nouveaux médicaments.
Préparation de l'ester méthylique de l'acide 6-(2-nitro-phénylsélényl)-hexanoïque
Ce composé réagit avec l'ester méthylique de l'acide 6-bromo-hexanoïque pour obtenir l'ester méthylique de l'acide 6-(2-nitro-phénylsélényl)-hexanoïque {svg_11} {svg_12}. Cette réaction peut être utilisée dans la synthèse de divers composés organiques, contribuant au domaine de la chimie organique.
Mécanisme D'action
Target of Action
The primary target of 2-Nitrophenyl selenocyanate is the zinc/thiolate clusters of metallothionein . Metallothionein is a family of proteins that bind heavy metals through the thiol group of its cysteine residues .
Mode of Action
2-Nitrophenyl selenocyanate interacts with the zinc/thiolate clusters of metallothionein .
Biochemical Pathways
Given its interaction with metallothionein, it can be inferred that it may influence the pathways related to heavy metal detoxification and homeostasis .
Result of Action
Given its interaction with metallothionein, it may influence the binding and detoxification of heavy metals .
Analyse Biochimique
Biochemical Properties
2-Nitrophenyl selenocyanate plays a significant role in biochemical reactions due to its ability to interact with zinc/thiolate clusters of metallothionein . It has been used to study the mechanism of its reaction with these clusters, which are crucial for metal ion homeostasis and detoxification in cells. The compound’s interaction with metallothionein involves the formation of a complex that can be analyzed to understand the binding and reactivity of selenium-containing compounds .
Cellular Effects
2-Nitrophenyl selenocyanate has been observed to influence various cellular processes. It has shown potential anticancer and chemopreventive activities by affecting cellular and metabolic targets . The compound can induce cytotoxicity and antiproliferative effects in cancer cells, making it a promising candidate for cancer treatment. Additionally, it may impact cell signaling pathways and gene expression, contributing to its overall effect on cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Nitrophenyl selenocyanate involves its interaction with biomolecules at the molecular level. It can bind to zinc/thiolate clusters in metallothionein, leading to the formation of a stable complex . This interaction is crucial for understanding the compound’s reactivity and its potential as a therapeutic agent. The compound may also inhibit or activate specific enzymes, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Nitrophenyl selenocyanate can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2-Nitrophenyl selenocyanate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer activity, while higher doses could lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing any harmful side effects.
Metabolic Pathways
2-Nitrophenyl selenocyanate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with metallothionein and other biomolecules can affect metabolic flux and metabolite levels, contributing to its overall biochemical activity .
Transport and Distribution
The transport and distribution of 2-Nitrophenyl selenocyanate within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement and localization within the cell . Understanding these interactions is essential for determining the compound’s efficacy and potential therapeutic applications.
Subcellular Localization
2-Nitrophenyl selenocyanate’s subcellular localization can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is critical for its interaction with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
(2-nitrophenyl) selenocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2Se/c8-5-12-7-4-2-1-3-6(7)9(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBLJWULWKQRON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[Se]C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068660 | |
| Record name | Selenocyanic acid, 2-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51694-22-5 | |
| Record name | 2-Nitrophenyl selenocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51694-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrophenyl selenocyanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051694225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenocyanic acid, 2-nitrophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Selenocyanic acid, 2-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-nitrophenyl selenocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-nitrophenyl selenocyanate used to prepare 2-nitrobenzeneseleninic acid?
A1: The research paper mentions two main methods for synthesizing 2-nitrobenzeneseleninic acid, both involving 2-nitrophenyl selenocyanate as a key intermediate []:
- Method 1: 2-nitrophenyl selenocyanate is first hydrolyzed under basic conditions. The resulting product is then reacted with either hydrogen peroxide (H₂O₂) [] or concentrated nitric acid (HNO₃) [] to yield 2-nitrobenzeneseleninic acid.
- Method 2: 2-nitrophenyl selenocyanate is used to synthesize bis(2-nitrophenyl) diselenide. This compound can then be oxidized using either 30% hydrogen peroxide (H₂O₂) [] or concentrated nitric acid (HNO₃) [] to obtain 2-nitrobenzeneseleninic acid.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


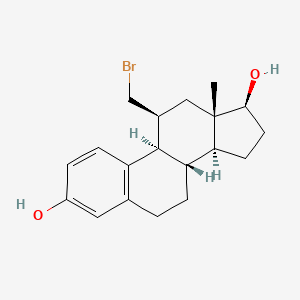
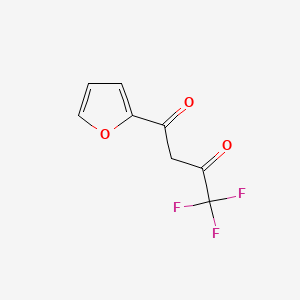


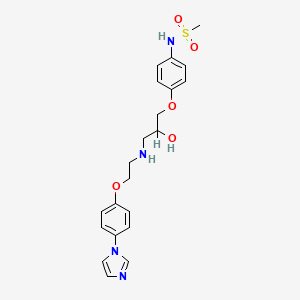
![1-hydroxy-10-methoxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B1205119.png)



